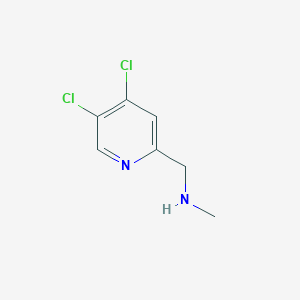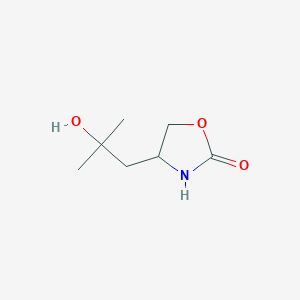![molecular formula C7H4BrN3O2 B12963498 2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
2-Bromo-7-nitro-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-nitro-1H-benzo[d]imidazole typically involves the bromination and nitration of benzimidazole derivatives. One common method includes the bromination of 1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The nitration step can be achieved by treating the brominated product with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures or to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Reduction: Formation of 2-Bromo-7-amino-1H-benzo[d]imidazole.
Oxidation: Formation of oxidized benzimidazole derivatives with additional functional groups.
科学的研究の応用
2-Bromo-7-nitro-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, dyes, and catalysts.
作用機序
The mechanism of action of 2-Bromo-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can facilitate binding to specific enzymes or receptors, enhancing the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Bromo-1H-benzo[d]imidazole: Lacks the nitro group, resulting in different reactivity and biological activity.
7-Nitro-1H-benzo[d]imidazole:
2-Chloro-7-nitro-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and biological effects.
Uniqueness
2-Bromo-7-nitro-1H-benzo[d]imidazole is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industry.
特性
分子式 |
C7H4BrN3O2 |
|---|---|
分子量 |
242.03 g/mol |
IUPAC名 |
2-bromo-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10) |
InChIキー |
XGNRZQVVRINHTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




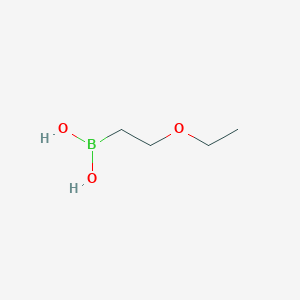
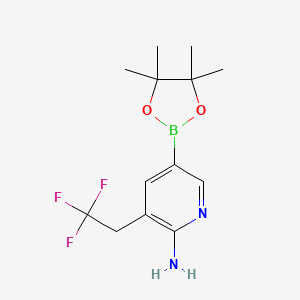
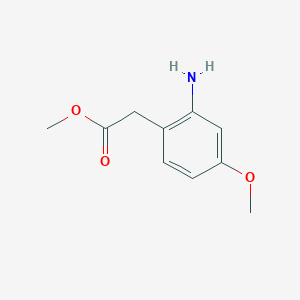
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
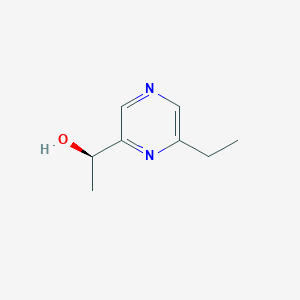
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)
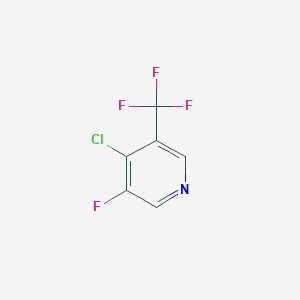

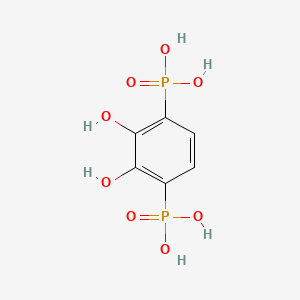
![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
